Glu-urea-Glu-NHS ester
Description
Foundation of Glu-urea-Glu-NHS Ester as a Reactive Intermediate for Bioconjugation
This compound is fundamentally an activated derivative of Glu-urea-Glu, designed to serve as a reactive intermediate for bioconjugation. ebiohippo.commedchemexpress.com The key to its reactivity lies in the N-hydroxysuccinimide (NHS) ester group. medchemexpress.com NHS esters are among the most common and effective reagents used in bioconjugation. rsc.org They are highly reactive towards primary amine groups, which are readily available on proteins and other biomolecules, such as the lysine (B10760008) residue. rsc.orgthermofisher.com
The reaction between an NHS ester and a primary amine occurs efficiently under physiological to slightly alkaline conditions (pH 7.2-9), resulting in the formation of a stable and covalent amide bond. thermofisher.com The process releases N-hydroxysuccinimide as a byproduct. thermofisher.com This stability and reactivity make NHS esters ideal for covalently linking, or "conjugating," different molecular components together. thermofisher.com In the case of this compound, the NHS group activates the molecule, preparing it to be attached to another molecule of interest, which could be anything from a fluorescent dye for imaging to a therapeutic agent. medchemexpress.comevitachem.com
The synthesis of the activated ester itself involves reacting the parent compound, Glu-urea-Glu, with a reagent like N,N'-carbonyldisuccinimide to generate the reactive NHS ester. medchemexpress.commedchemexpress.com This creates a stable, storable intermediate that can be used in subsequent conjugation reactions. thermofisher.com
Role in Prostate-Specific Membrane Antigen (PSMA) Ligand Development
The primary application of this compound is in the development of ligands that target the Prostate-Specific Membrane Antigen (PSMA). ebiohippo.commedchemexpress.comabmole.com PSMA is a protein that is highly overexpressed on the surface of prostate cancer cells and in the blood vessels of many other types of solid tumors, making it an excellent target for cancer-specific agents. medchemexpress.comnih.govnih.gov
The "Glu-urea-Glu" portion of the molecule is a potent pharmacophore, meaning it is the part of the molecule that contains the essential features to bind to the PSMA enzyme's active site. ebiohippo.commedchemexpress.comnih.gov This binding is highly specific and has a strong affinity. nih.gov By itself, the Glu-urea-Glu core can inhibit PSMA activity, but its true utility in modern research comes from its use as a targeting vector. abmole.com
The NHS ester function allows researchers to conjugate the PSMA-targeting Glu-urea-Glu core to a variety of functional molecules. medchemexpress.com This has led to the creation of:
Theranostic Agents: Molecules that combine a diagnostic imaging component and a therapeutic component. For example, the Glu-urea-Lys motif, a close analogue, was conjugated with photosensitizers to create agents for photodynamic therapy (PDT) that could be visualized with optical imaging. nih.gov
Radiolabeled Tracers: By attaching chelators that can bind radioactive isotopes (like ⁹⁹ᵐTc or ⁶⁸Ga), researchers have developed imaging agents for Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). nih.govnih.gov These agents allow for the non-invasive visualization of PSMA-expressing tumors in the body.
Targeted Drug Delivery Systems: The Glu-urea-Lys motif has been incorporated into lipid nanoparticles to deliver siRNA payloads specifically to prostate cancer cells, demonstrating the potential for targeted gene therapy. nih.gov
Historical Context of Urea-Based PSMA Pharmacophores
The development of urea-based PSMA inhibitors is a story of rational drug design. The foundation was laid in 2001 when the Kozikowski group first described a class of urea-based inhibitors targeting glutamate (B1630785) carboxypeptidase II (GCP-II), a protein in the central nervous system that is identical to PSMA. endocrine-abstracts.orgsnmjournals.org This work was inspired by the structure of N-acetyl-l-aspartyl-l-glutamate (NAAG), a natural substrate for the enzyme. nih.gov The urea (B33335) moiety was chosen to mimic a peptide bond while providing greater resistance to enzymatic breakdown. nih.gov
This initial research identified the glu-ureido-glu structure as a potent scaffold for PSMA inhibitors. nih.gov Further development led to the discovery that substituting one of the glutamate residues with lysine, creating the Glu-urea-Lys motif, also resulted in very high binding affinity. snmjournals.org This Glu-urea-Lys core became the foundational pharmacophore for many of the first small-molecule PSMA-targeted agents to enter clinical research. snmjournals.org
Notable early examples based on the Glu-urea-Lys motif include:
MIP-1072 and MIP-1095: Radioiodinated inhibitors used for SPECT imaging. snmjournals.org
PSMA-11: A widely used PET imaging agent where the Glu-urea-Lys pharmacophore is conjugated to a chelator for Gallium-68 (B1239309) (⁶⁸Ga). endocrine-abstracts.orgsnmjournals.org
PSMA-617: A derivative of PSMA-11 designed for "theranostic" applications, capable of being labeled with therapeutic radionuclides like Lutetium-177 (¹⁷⁷Lu). endocrine-abstracts.org
The this compound is a direct descendant of this line of research, providing a versatile chemical tool that leverages the well-established, high-affinity Glu-urea-Glu pharmacophore for the continued development of novel PSMA-targeted agents. medchemexpress.com
Structure
2D Structure
Properties
Molecular Formula |
C27H43N3O11 |
|---|---|
Molecular Weight |
585.6 g/mol |
IUPAC Name |
ditert-butyl (2S)-2-[[(2S)-5-(2,5-dioxopyrrolidin-1-yl)oxy-1-[(2-methylpropan-2-yl)oxy]-1,5-dioxopentan-2-yl]carbamoylamino]pentanedioate |
InChI |
InChI=1S/C27H43N3O11/c1-25(2,3)38-20(33)14-10-16(22(35)39-26(4,5)6)28-24(37)29-17(23(36)40-27(7,8)9)11-15-21(34)41-30-18(31)12-13-19(30)32/h16-17H,10-15H2,1-9H3,(H2,28,29,37)/t16-,17-/m0/s1 |
InChI Key |
RLHXPXLWGMDVAY-IRXDYDNUSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)CC[C@@H](C(=O)OC(C)(C)C)NC(=O)N[C@@H](CCC(=O)ON1C(=O)CCC1=O)C(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)OC(C)(C)C)NC(=O)NC(CCC(=O)ON1C(=O)CCC1=O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Glu Urea Glu Nhs Ester
Synthetic Routes to Glu-urea-Glu Precursors
The synthesis of the Glu-urea-Glu backbone is a critical first step and can be achieved through both solid-phase and solution-phase methodologies. Each approach offers distinct advantages and is selected based on the desired scale, purity requirements, and subsequent modification strategies.
In solution-phase synthesis , the formation of the urea (B33335) linkage is often accomplished by reacting a glutamate (B1630785) derivative with a carbonylating agent, such as triphosgene, to form an isocyanate intermediate. This reactive intermediate is then coupled with another glutamate molecule. The use of protecting groups, such as tert-butyl (tBu) for carboxylic acids and fluorenylmethyloxycarbonyl (Fmoc) for amines, is essential to ensure regioselective reaction and prevent unwanted side products. For instance, L-Glutamic acid di-tert-butyl ester can be reacted with triphosgene in an aqueous environment to form the necessary precursor. nih.gov Another approach in solution-phase involves the use of carbonyldiimidazole (CDI) to form an acylimidazole intermediate, which then reacts with the second glutamate moiety. nih.gov
Solid-phase peptide synthesis (SPPS) offers a streamlined approach, particularly for more complex derivatives. In a typical Fmoc-based SPPS, Fmoc-Glu(OtBu)-OH is attached to a solid support resin, such as 2-chlorotrityl chloride (2-CTC) resin. nih.gov Following the removal of the Fmoc protecting group, the exposed amine is reacted with triphosgene in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) to generate an isocyanate intermediate directly on the resin. nih.gov This is then reacted with a second protected glutamate molecule to form the urea linkage. A key advantage of SPPS is the ability to easily elongate the peptide chain if desired and the simplification of purification, as excess reagents and byproducts can be washed away from the resin-bound product. nih.gov
The choice between these methods depends on the specific research goals. Solution-phase synthesis can be advantageous for large-scale production of the basic Glu-urea-Glu core, while solid-phase synthesis provides greater flexibility for creating a library of derivatives with different linkers or functional groups.
N-Hydroxysuccinimide (NHS) Ester Activation of Glu-urea-Glu
To render the Glu-urea-Glu precursor reactive for bioconjugation, one of its terminal carboxylic acid groups is activated as an N-Hydroxysuccinimide (NHS) ester. This transformation creates a highly efficient amine-reactive functional group.
Chemical Transformations for NHS Ester Formation (e.g., using N,N'-carbonyldisuccinimide)
A direct and effective method for the formation of the Glu-urea-Glu-NHS ester involves the reaction of the Glu-urea-Glu precursor with N,N'-carbonyldisuccinimide. medchemexpress.com This reagent serves as both the source of the NHS group and the activating agent for the carboxylic acid, facilitating a one-step conversion to the desired activated ester.
Alternatively, a more traditional two-step approach can be employed. This involves the use of a coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide. The carbodiimide first activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which then rapidly reacts with NHS to produce the more stable and isolable NHS ester.
Optimization of Reaction Conditions for Activation
The efficiency of the NHS ester activation reaction is influenced by several key parameters that must be carefully controlled to maximize yield and purity.
| Parameter | Recommended Conditions & Considerations |
| Solvent | Anhydrous aprotic polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are typically preferred to ensure the solubility of the reactants and prevent premature hydrolysis of the NHS ester. |
| Temperature | The reaction is often carried out at room temperature. However, initial cooling may be employed during the addition of highly reactive coupling agents to control the reaction rate and minimize side reactions. |
| Stoichiometry | A slight excess of the activating reagent (e.g., N,N'-carbonyldisuccinimide or EDC/NHS) is commonly used to drive the reaction to completion. The precise molar ratio may require empirical optimization for the specific substrate. |
| Reaction Time | Reaction progress is typically monitored by analytical techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Reaction times can vary from a few hours to overnight, depending on the specific reactants and conditions. |
| pH | While the activation step itself is generally performed in an anhydrous organic solvent, it is crucial to maintain anhydrous conditions to prevent hydrolysis of the NHS ester. The subsequent bioconjugation reaction, however, is highly pH-dependent. |
| Work-up and Purification | After the reaction is complete, the crude product is typically purified to remove unreacted starting materials and byproducts. Common purification techniques include precipitation, crystallization, or chromatography. |
Bioconjugation Principles Utilizing this compound
The primary utility of this compound lies in its ability to covalently attach the Glu-urea-Glu moiety to other molecules, a process known as bioconjugation. This is most commonly achieved through its reaction with primary amines.
Amine-Reactive Conjugation Chemistry
The NHS ester is a highly effective amine-reactive functional group. It readily reacts with primary amines, such as the ε-amino group of lysine (B10760008) residues in proteins or the N-terminus of peptides, via nucleophilic acyl substitution. abcam.com This reaction is highly selective for primary amines under controlled pH conditions.
Formation of Stable Amide Bonds
The reaction between the this compound and a primary amine results in the formation of a highly stable amide bond. thermofisher.com This covalent linkage is robust under physiological conditions, ensuring that the conjugated molecule remains intact. The N-hydroxysuccinimide is released as a byproduct of the reaction.
The stability of the resulting amide bond is a key advantage of using NHS ester chemistry for bioconjugation, making it a widely adopted strategy for creating well-defined and stable bioconjugates for a variety of applications, including the development of targeted therapeutics and diagnostic agents. For example, similar Glu-urea-Lys-NHS esters have been successfully conjugated to near-infrared fluorescent dyes for in vivo imaging of PSMA-expressing tissues. nih.gov
General Considerations for Bioconjugation Efficiency
The efficiency of bioconjugation reactions involving NHS esters is influenced by several factors that must be carefully controlled to ensure optimal yield and purity of the final product.
Buffer Composition: The choice of buffer is critical for successful conjugation. Buffers containing primary amines, such as Tris, should be avoided as they will compete with the target molecule for reaction with the NHS ester. lumiprobe.comthermofisher.com Phosphate, carbonate-bicarbonate, HEPES, and borate buffers are commonly used for NHS ester reactions. thermofisher.com
Concentration of Reactants: The concentration of both the NHS ester and the amine-containing molecule can impact the reaction efficiency. Higher concentrations of the amine can help to drive the reaction towards the formation of the desired amide bond and minimize hydrolysis of the NHS ester.
Solvent: While aqueous buffers are the most common solvents for bioconjugation, organic co-solvents like DMSO or DMF can be used to dissolve poorly water-soluble NHS esters. lumiprobe.comprotocols.io However, the concentration of the organic solvent should be kept low to avoid denaturation of protein targets. tocris.com
Temperature and Reaction Time: NHS ester conjugations are typically performed at room temperature or 4°C. thermofisher.com The reaction time can vary from minutes to hours, depending on the reactivity of the specific amine and the desired degree of labeling.
Hydrolysis: The hydrolysis of the NHS ester is a major side reaction that competes with the desired amidation. nih.gov The rate of hydrolysis increases with pH. thermofisher.com Therefore, it is important to perform the reaction within the optimal pH range and for the appropriate duration to maximize the yield of the conjugate while minimizing hydrolysis.
Design and Synthesis of Functionalized this compound Derivatives
The versatile reactivity of the this compound allows for its derivatization with a variety of functional moieties, including radiometal chelators and fluorescent probes. These derivatives are instrumental in the development of targeted imaging and therapeutic agents.
Integration of Radiometal Chelators
Radiometal chelators are essential components of radiopharmaceuticals, as they securely bind a radionuclide to the targeting molecule. The conjugation of these chelators to the Glu-urea-Glu backbone enables the development of PSMA-targeted radiotracers for PET and SPECT imaging, as well as for targeted radionuclide therapy.
DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) are macrocyclic chelators widely used in nuclear medicine due to their ability to form stable complexes with a variety of radiometals, including gallium-68 (B1239309) and lutetium-177.
The conjugation of DOTA or NOTA to the Glu-urea-Glu moiety is typically achieved by reacting a derivative of the chelator, such as a DOTA-NHS ester or a NOTA-NHS ester, with an amine-functionalized Glu-urea-Glu precursor. For instance, a common strategy involves the synthesis of a Lys-urea-Glu core, where the lysine residue provides a primary amine for conjugation. nih.gov This amine can then react with the NHS ester of DOTA or NOTA to form a stable amide bond, linking the chelator to the PSMA-targeting scaffold.
HBED-CC (N,N'-bis[2-hydroxy-5-(carboxyethyl)benzyl]ethylenediamine-N,N'-diacetic acid) is another important chelator, particularly for gallium-68. researchgate.net It offers the advantage of rapid and efficient labeling with ⁶⁸Ga at room temperature.
The conjugation of HBED-CC to the Glu-urea-Glu backbone often involves the use of an activated form of the chelator, such as an HBED-CC-tetrafluorophenol (TFP) ester. researchgate.net This activated ester can then react with an amine-functionalized linker attached to the Glu-urea-Glu core. A common linker is aminohexanoic acid (Ahx), which provides a spacer between the chelator and the targeting moiety. The resulting Glu-urea-Lys(Ahx)-HBED-CC conjugate is a well-established PSMA-targeting radiopharmaceutical precursor. nih.govnih.gov
Attachment of Fluorescent Probes
The conjugation of fluorescent probes to the this compound enables the development of agents for optical imaging, which is a valuable tool in preclinical research and has potential for intraoperative guidance.
Near-infrared (NIR) fluorescent dyes, such as IRDye 800CW and DyLight 800, are particularly advantageous for in vivo imaging due to their deep tissue penetration and low autofluorescence. protocols.iolicorbio.com These dyes are commercially available as NHS esters, which allows for their straightforward conjugation to amine-containing molecules.
The general strategy for conjugating these dyes to the Glu-urea-Glu scaffold is similar to that of the chelators. An amine-functionalized Glu-urea-Glu derivative is reacted with the NHS ester of the NIR dye. The reaction is typically carried out in a suitable buffer at a slightly alkaline pH to facilitate the nucleophilic attack of the amine on the NHS ester. The resulting conjugate combines the PSMA-targeting properties of the Glu-urea-Glu moiety with the imaging capabilities of the NIR dye.
Fluorescein Isothiocyanate Conjugation
The conjugation of fluorescein isothiocyanate (FITC) to PSMA-targeting ligands derived from a Glu-urea-based structure allows for fluorescent imaging of prostate cancer cells. nih.gov In one study, a PSMA ligand with a Glu-urea-Lys structure was synthesized and linked to FITC using aminocaproic acid (Ahx) as a spacer, resulting in a probe designated PSMA-FITC. nih.gov This process typically involves solid-phase synthesis methods. nih.gov
The resulting fluorescent probe has been evaluated for its specificity and targeting capabilities both in vitro and in vivo. nih.gov Studies using fluorescence microscopy have demonstrated that the binding of PSMA-FITC is specific to cells expressing PSMA. nih.gov In vivo optical imaging has shown that the probe can rapidly target tumors, with the highest tumor-to-background ratio (TBR) being achieved shortly after administration. nih.gov
Table 1: In Vivo Performance of PSMA-FITC Probe
| Time Post-Injection | Tumor-to-Background Ratio (TBR) (Non-blocking) | Tumor-to-Background Ratio (TBR) (Blocking) |
|---|---|---|
| 60 minutes | 3.45 ± 0.31 | 0.44 ± 0.13 |
Data from a study on PSMA-FITC in a tumor-bearing mouse model. nih.gov
Modular Assembly via Orthogonal Click Chemistry (e.g., TCO-NHS Ester Linkages)
Orthogonal click chemistry offers a highly efficient and selective method for the modular assembly of complex biomolecules. The reaction between a trans-cyclooctene (TCO) group and a tetrazine, known as the inverse-electron demand Diels-Alder cycloaddition, is a prime example of such a bioorthogonal reaction. conju-probe.comconju-probe.com This reaction is characterized by its extremely fast kinetics and the ability to proceed under mild, aqueous conditions without interfering with biological functional groups. conju-probe.comconju-probe.com
Heterobifunctional linkers, such as TCO-NHS esters, are key to this modular approach. conju-probe.comconju-probe.com The NHS ester end of the linker can react with an amine-containing molecule, such as a modified Glu-urea-Glu core, while the TCO group remains available for a subsequent click reaction with a tetrazine-modified molecule. This allows for the stepwise and controlled assembly of different components, such as imaging agents, therapeutic payloads, or pharmacokinetic modifiers, onto the Glu-urea-Glu scaffold. This methodology has found broad applications in drug delivery, biomedical imaging (PET and SPECT), and diagnostics. conju-probe.comconju-probe.com
Linker Engineering for Optimal Derivative Properties
Research has shown that modifying the linker in PSMA-targeting molecules can significantly alter their biodistribution. nih.govnih.gov For instance, the introduction of charged amino acid motifs, such as those containing histidine and glutamic acid, into the linker of a PSMA-targeting hybrid molecule has been shown to reduce accumulation in non-malignant tissues like the spleen and kidneys. nih.gov The lipophilicity of the molecule is a key parameter that can be modulated through linker engineering to influence plasma protein binding and clearance characteristics. nih.gov For example, molecules with lower lipophilicity tend to exhibit lower plasma protein binding and are more readily cleared from the body. nih.gov
Table 2: Impact of Linker and Attached Moiety on Physicochemical Properties of PSMA Inhibitors
| Compound | logP Value | Human Serum Albumin (HSA) Binding (%) |
|---|---|---|
| EuE-k-¹⁸F-FBOA | -3.2 | 12-14% |
| ¹⁸F-DCFPyl | -3.4 | 12-14% |
| EuE-k-β-a-¹⁸F-FPyl | -4.2 | 12-14% |
| ¹⁸F-PSMA-1007 | -1.6 | 98% |
Data showing the correlation between lipophilicity (logP) and plasma protein binding for different ¹⁸F-labeled PSMA inhibitors. nih.gov
Molecular Recognition and Structure Activity Relationships of Glu Urea Glu Based Ligands
Prostate-Specific Membrane Antigen (PSMA) as a Molecular Target in Research
Prostate-Specific Membrane Antigen (PSMA), also known as glutamate (B1630785) carboxypeptidase II, is a transmembrane glycoprotein that is significantly overexpressed on the surface of prostate cancer cells, with expression levels increasing with tumor grade and in metastatic and castration-resistant disease. thno.org This high level of expression, coupled with low levels in most normal tissues, makes PSMA an exceptionally attractive target for the selective delivery of imaging agents and therapeutic payloads to malignant cells. nih.govurotoday.com
The enzymatic function of PSMA and its role as a cell surface receptor that undergoes internalization have further spurred the development of a wide array of targeted agents, from monoclonal antibodies to small-molecule inhibitors. thno.orgnih.gov Among the most promising of these are small-molecule ligands based on a Glu-urea-Glu scaffold, which have demonstrated high affinity and specificity for PSMA. researchgate.netnih.gov
Mechanisms of Glu-urea-Glu Interaction with PSMA
The high-affinity binding of Glu-urea-Glu-based ligands to PSMA is a result of specific and well-defined interactions with the enzyme's active site. This binding is primarily mediated by two key recognition elements within the PSMA structure: the S1' glutamate pocket and the dinuclear zinc(II) active site.
Binding to the S1' Glutamate Pocket
The internal binding cavity of PSMA features a distinct sub-pocket known as the S1' glutamate recognition pocket. nih.govscispace.com The terminal glutamate residue of the Glu-urea-Glu pharmacophore is crucial for high-affinity binding, as it fits snugly into this S1' pocket. This interaction is highly specific, and the carboxylate groups of the glutamate form key hydrogen bonds and electrostatic interactions with complementary amino acid residues within the pocket, anchoring the ligand to the enzyme. tum.de
Coordination with the Dinuclear Zinc(II) Active Site
At the heart of the PSMA active site lies a dinuclear zinc(II) center, which is essential for the enzyme's catalytic activity. researchgate.netligandtracer.com The central urea (B33335) moiety of the Glu-urea-Glu ligand plays a critical role in coordinating with these zinc ions. The oxygen atom of the urea group acts as a bridging ligand between the two zinc ions, mimicking the transition state of the natural substrate hydrolysis. This coordination is a major contributor to the high inhibitory potency of these urea-based ligands. researchgate.net
Ligand Internalization Pathways: Clathrin-Mediated Endocytosis of PSMA-Bound Ligands
Upon binding of a Glu-urea-Glu-based ligand to PSMA on the cell surface, the resulting ligand-receptor complex is rapidly internalized into the cell. This process is crucial for the efficacy of therapeutic agents, as it allows for the intracellular delivery and accumulation of cytotoxic payloads. The primary mechanism for this internalization is clathrin-mediated endocytosis.
This process involves the binding of the PSMA-ligand complex to clathrin and the adaptor protein complex-2 (AP-2). This interaction triggers the formation of clathrin-coated pits on the cell membrane, which invaginate and pinch off to form intracellular vesicles containing the PSMA-ligand complex. These vesicles then traffic within the cell, ultimately leading to the release of the therapeutic agent.
Structure-Activity Relationship (SAR) Studies on Glu-urea-Glu Derivatives
The affinity of Glu-urea-Glu-based ligands for PSMA can be finely tuned through modifications to their chemical structure. Structure-activity relationship (SAR) studies have been instrumental in optimizing the binding affinity and pharmacokinetic properties of these compounds. A key area of investigation has been the influence of the linker region, which connects the Glu-urea-Glu pharmacophore to a functional moiety, such as an imaging radionuclide or a therapeutic drug.
Influence of Linker Attributes on PSMA Affinity
Research has shown that the introduction of aromatic moieties, such as 2-naphthyl-L-alanine, into the linker can enhance PSMA affinity through favorable interactions with a hydrophobic pocket in the entrance funnel. The length and composition of the linker also play a crucial role, with optimal lengths allowing for ideal positioning of the pharmacophore in the active site while influencing properties like plasma protein binding and clearance from non-target tissues.
Below are interactive data tables summarizing the findings from various studies on the impact of linker modifications on the PSMA binding affinity of Glu-urea-Glu and related urea-based derivatives.
Table 1: Comparative Binding Affinities of Glu-urea-Glu-based PSMA Inhibitors with Different Linker Structures
| Compound | Linker Modification | IC50 (nM) | Reference |
| EuE-k-¹⁸F-FBOA | Contains a fluorobenzoyl-amino acid linker | 4.2 ± 0.4 | nih.govurotoday.com |
| EuE-k-β-a-¹⁸F-FPyl | Contains a fluoropyridyl-amino acid linker | 1.1 ± 0.2 | nih.govurotoday.com |
| ¹⁸F-DCFPyl | Reference compound with a specific linker | 12.3 ± 1.2 | nih.govurotoday.com |
| ¹⁸F-PSMA-1007 | Reference compound with a different linker | 4.2 ± 0.5 | nih.govurotoday.com |
Table 2: Influence of Linker Modifications on PSMA Affinity of Lys-urea-Glu Derivatives
| Compound | Linker Modification | Ki (nM) | Reference |
| Ga-HTK03161 | Replacement of Glu with Asp in the pharmacophore | 3.88 ± 0.66 | thno.org |
| Ga-HTK03149 | Replacement of Glu with Aad in the pharmacophore | 6.99 ± 0.80 | thno.org |
| Ga-HTK03189A | Replacement of Glu with Api in the pharmacophore | 550 ± 35.7 | thno.org |
| Lu-HTK03149 | Lutetium complex of HTK03149 | 1.57 ± 0.42 | thno.org |
Table 3: PSMA Binding Affinities of Urea-Based Inhibitors with Varied Linker Moieties
| Compound | Linker Modification | IC50 (nM) | Reference |
| Compound with Naphthylalanine | Introduction of a naphthylalanine modification | Higher affinity than reference | |
| Compound with Biphenylalanine | Contains a biphenylalanine residue | Tenfold lower affinity than reference | |
| Dimerized Ligand (30) | Dimerized with an optimized linker | 1.05 ± 0.30 | |
| Monomeric Ligand (22) | Monomeric version with the same linker | 1.66 ± 0.63 |
Impact of Linker Length on Binding and Pharmacokinetics
Research has shown that optimizing linker length can lead to improved tumor-to-kidney ratios. For instance, in a series of trifunctional PSMA ligands, an increased linker length was associated with more rapid clearance from the kidneys. snmjournals.org Specifically, the introduction of a polyethylene (B3416737) glycol 8 (PEG8) linker in one of the analogs, RPS-072, resulted in the highest tumor-to-kidney area under the curve (AUC) ratio of 4.7 ± 0.3. snmjournals.org This suggests that a longer linker can favorably alter the biodistribution, reducing accumulation in non-target organs like the kidneys.
The composition of the linker, in conjunction with its length, also plays a crucial role. For example, in the development of PSMA-617, even slight differences in the linker moiety between the Glu-urea-Lys binding motif and the DOTA chelator strongly influenced PSMA inhibition potency and cellular internalization. snmjournals.org This highlights the intricate relationship between linker structure and biological function.
The following table summarizes the impact of linker modifications on the pharmacokinetic profiles of selected PSMA ligands.
| Compound | Linker Modification | Key Pharmacokinetic Outcome | Reference |
| RPS-072 | Insertion of PEG8 linker | Highest tumor-to-kidney AUC ratio (4.7 ± 0.3) | snmjournals.org |
| PSMA-617 | Optimized linker with 2-naphthyl-L-alanine | Favorable in vitro and in vivo performance | snmjournals.org |
Role of Linker Composition (e.g., Amino Acid Insertions, PEGylation)
The chemical composition of the linker is a pivotal factor in modulating the properties of Glu-urea-Glu-based PSMA ligands. The introduction of specific amino acids or hydrophilic polymers like polyethylene glycol (PEG) can significantly alter binding affinity, internalization rates, and in vivo pharmacokinetics. nih.govresearchgate.net
The insertion of charged amino acids into the linker has been explored as a strategy to enhance the pharmacokinetic profile. For example, the introduction of a histidine-glutamic acid (HE) containing linker, specifically an (HE)3-linker, between the PSMA-binding motif and the chelator resulted in the highest tumor-to-background contrast among a series of modified hybrid molecules. nih.gov This modification led to a significant reduction in uptake in nonmalignant tissues, exemplified by an 11-fold decrease in spleen uptake compared to the parent structure. nih.gov While this modification did reduce tumor uptake compared to the core structure, the resulting tumor uptake was still significantly higher than that of other modified variants and comparable to established ligands like PSMA-617. nih.gov
Modifications with glutamic acid have been shown to increase binding affinity. snmjournals.org The introduction of both glutamic acid and histidine into the linker region of PSMA-617 significantly improved surface binding and internalization rates compared to the parent compound. snmjournals.org
PEGylation, the introduction of PEG chains, is another strategy to improve the pharmacokinetic properties of PSMA ligands. The inclusion of hydrophilic residues like oligo-ethylene glycol has been shown to reduce nonspecific binding and promote rapid clearance of unbound agents from the body. researchgate.net
The table below presents data on the impact of linker composition on the binding affinity and internalization of various PSMA inhibitors.
| Compound | Linker Composition | IC50 (nM) | Internalization Rate (% of control) | Reference |
| EuE-k-¹⁸F-FBOA | Optimized linker with ¹⁸F-labeled aromatic moiety | 4.2 ± 0.4 | 1.4-fold higher than ¹⁸F-DCFPyL | nih.gov |
| EuE-k-β-a-¹⁸F-FPyl | Optimized linker with different ¹⁸F-labeled aromatic moiety | 1.1 ± 0.2 | 2.7-fold higher than ¹⁸F-DCFPyL | nih.gov |
| ¹⁸F-DCFPyL | Standard linker | 12.3 ± 1.2 | Reference | nih.gov |
| ¹⁸F-PSMA-1007 | Standard linker | 4.2 ± 0.5 | Reference | nih.gov |
| PSMA-617 derivative with Glu modification | Glutamic acid insertion | 9.97 ± 2.82 to 75.4 ± 42.3 | - | snmjournals.org |
| PSMA-617 derivative with Glu and His modification | Glutamic acid and Histidine insertion | - | Significantly improved vs. PSMA-617 | snmjournals.org |
Modulation of in vivo Pharmacokinetic Profiles through Linker Design
The design of the linker is a powerful tool to modulate the in vivo pharmacokinetic profile of Glu-urea-Glu-based ligands, ultimately impacting tumor targeting and clearance from non-target tissues. snmjournals.orgacs.orgnih.govtum.deresearchgate.net The pharmacokinetic and binding properties of these urea-based inhibitors are clearly affected by the exact composition of the linker and the presence of aromatic moieties. researchgate.net
Introducing aromatic moieties into the linker region can enhance affinity and internalization. For instance, a ligand with an entirely aliphatic linker (PSMA-Ahx-DOTA) exhibited low affinity and was primarily localized in the liver with no detectable tumor signal. researchgate.net In contrast, the introduction of aromatic groups, as in PSMA-(AMBA)2-DOTA, resulted in better affinity and significant tumor uptake. researchgate.net
Hydrophilicity of the linker also plays a crucial role. Highly hydrophilic compounds generally show almost no unspecific uptake in non-target tissues. nih.gov For example, two novel ¹⁸F-labeled EuE-based inhibitors, EuE-k-¹⁸F-FBOA and EuE-k-β-a-¹⁸F-FPyl, demonstrated high hydrophilicity and consequently, very low non-specific uptake. nih.gov In contrast, the less hydrophilic ¹⁸F-PSMA-1007 showed uptake in non-target tissues and predominantly hepatobiliary excretion. nih.gov
The introduction of charged linkers can also significantly influence the pharmacokinetic profile. Modifications of PSMA-617 with charged linkers containing histidine and/or glutamic acid resulted in new structures with different pharmacokinetic properties, including fast clearance from the kidneys and bloodstream. snmjournals.org
The following table summarizes the in vivo tumor uptake of different PSMA ligands with varying linker designs.
| Compound | Tumor Uptake (%ID/g at 1h p.i.) | Key Linker Feature | Reference |
| EuE-k-¹⁸F-FBOA | 12.7 ± 2.0 | Hydrophilic, EuE-based | nih.gov |
| EuE-k-β-a-¹⁸F-FPyl | 13.0 ± 1.0 | Hydrophilic, EuE-based | nih.gov |
| ¹⁸F-DCFPyL | 7.3 ± 1.0 | Standard | nih.gov |
| ¹⁸F-PSMA-1007 | 7.1 ± 1.5 | Less hydrophilic | nih.gov |
| ⁶⁸Ga-Glu-urea-Lys-(HE)₃-HBED-CC-IRDye800CW | 7.59 ± 0.95 | Charged (HE)₃ linker | nih.gov |
| PSMA-N01 | 21 ± 3 | Modified PSMA-1007/PSMA-617 backbone | nih.gov |
| PSMA-N02 | 23 ± 2 | Modified PSMA-1007/PSMA-617 backbone | nih.gov |
| PSMA-N064 | 14 ± 2 | First-generation photosensitizer-based | nih.gov |
Multivalency Strategies for Enhanced PSMA Targeting
Multivalency, the simultaneous binding of multiple ligands to multiple receptors, is a powerful strategy to enhance the avidity and selectivity of PSMA targeting. nih.gov This approach is particularly useful for ligands with weaker binding affinities, as the combined strength of multiple interactions can lead to significantly improved cellular uptake. nih.govrsc.org
The design of bivalent and trimeric constructs involves linking two or three PSMA-binding motifs, respectively, to a central scaffold. These multimeric ligands can bridge multiple PSMA receptors on the cell surface, leading to enhanced binding and retention.
One study evaluated a dimeric PSMA-targeting conjugate which demonstrated a high binding affinity to PSMA (IC50 = 1.05 nM ± 0.30 nM), which was better than its monomeric counterpart and comparable to the reference compound PSMA-617. nih.gov This improved affinity is a common feature of dimeric conjugates. nih.gov
Studies have shown that increasing the valency of a PSMA-targeting peptide on nanoparticles leads to higher cellular uptake in PSMA-overexpressing cells. nih.gov This increased uptake is attributed to the stronger avidity of the multivalent nanoparticles for PSMA. nih.gov This strategy can be particularly effective for improving the binding affinity of weak ligands, thereby enhancing their potential for selective tumor targeting. nih.govrsc.org
Preclinical Development and Evaluation of Glu Urea Glu Nhs Ester Derived Agents
Radioligand Development for Molecular Imaging Research
The development of radioligands derived from the Glu-urea-Glu scaffold is a cornerstone of molecular imaging research, primarily targeting PSMA-expressing cancers. These agents are designed for high-affinity, specific binding to the target, coupled with favorable pharmacokinetic properties for clear in vivo imaging.
Positron Emission Tomography (PET) Imaging Agents (e.g., ¹⁸F, ⁶⁸Ga Radiotracers)
PET is a highly sensitive molecular imaging technique that utilizes radionuclides that decay by positron emission. The short-lived radionuclides Fluorine-18 (B77423) (¹⁸F) and Gallium-68 (B1239309) (⁶⁸Ga) are commonly used for labeling PSMA-targeted agents due to their suitable decay characteristics. nih.gov
Researchers have developed novel ¹⁸F-labeled inhibitors based on the Glu-urea-Glu (EuE) core to meet the clinical demand for ¹⁸F-labeled PSMA probes. tum.denih.gov For instance, two inhibitors, EuE-k-¹⁸F-FBOA and EuE-k-β-a-¹⁸F-FPyl, were developed with optimized linker structures. nih.gov These agents demonstrated high radiochemical yields and purity. tum.denih.gov Preclinical studies showed that these ¹⁸F-labeled EuE-based ligands exhibit excellent PSMA-targeting characteristics both in vitro and in vivo. nih.gov When compared to other ¹⁸F-labeled compounds like ¹⁸F-DCFPyl and ¹⁸F-PSMA-1007, the EuE-based tracers showed significantly higher tumor accumulation in mouse models. nih.gov The high hydrophilicity of these compounds resulted in minimal non-specific uptake in non-target tissues. nih.gov
Gallium-68 is another popular choice for PET radiotracer development, as it is conveniently available from a ⁶⁸Ge/⁶⁸Ga generator. nih.gov Numerous ⁶⁸Ga-labeled PSMA inhibitors have been developed and evaluated. These tracers typically incorporate a chelator, such as 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) or N,N′-bis[2-hydroxy-5-(carboxyethyl)benzyl]ethylenediamine-N,N′-diacetic acid (HBED-CC), which is conjugated to the urea-based pharmacophore and securely complexes the ⁶⁸Ga radiometal. nih.govscilit.commdpi.com For example, the ⁶⁸Ga-labeled inhibitor Glu-urea-Lys(Ahx)-HBED-CC has demonstrated success in clinical studies. mdpi.com The choice of chelator can significantly influence the lipophilicity and pharmacokinetic properties of the resulting tracer, impacting its imaging quality. scilit.com Optimized ⁶⁸Ga-labeled tracers have shown high affinity for PSMA, rapid clearance from non-target tissues, and high tumor-to-background ratios in preclinical models. mdpi.com
Single-Photon Emission Computed Tomography (SPECT) Imaging Agents (e.g., ⁹⁹ᵐTc Radiotracers)
SPECT is a widely available nuclear imaging modality that provides three-dimensional information. Technetium-99m (⁹⁹ᵐTc) is the most commonly used radionuclide for SPECT due to its ideal gamma energy, short half-life, and availability from a ⁹⁹Mo/⁹⁹ᵐTc generator.
The Glu-urea-Glu scaffold has been adapted for SPECT imaging by incorporating chelating systems capable of stably binding ⁹⁹ᵐTc. For example, chelates such as ⁹⁹ᵐTc-Dap-Asp-Cys have been coupled to Glu-Urea-based structures for use as SPECT imaging agents. nih.gov The development of ⁹⁹ᵐTc-labeled PSMA inhibitors often involves conjugating a chelator to the lysine (B10760008) residue of the related Lys-urea-Glu motif. nih.gov While PET generally offers higher sensitivity and resolution, SPECT remains a valuable and more accessible clinical tool, driving the development of optimized ⁹⁹ᵐTc-labeled PSMA-targeted tracers. mdpi.com Researchers are investigating novel pharmacophores, such as replacing the terminal glutamate (B1630785) with L-2-aminoadipic acid (Aad) in the Lys-urea-Aad structure, to develop tracers with reduced uptake in non-target organs like the kidneys and spleen, thereby improving imaging contrast. mdpi.com
Design of Dual-Modality Imaging Probes
Dual-modality imaging probes combine two or more imaging modalities into a single agent, offering complementary information. A common strategy involves creating agents for both nuclear imaging (PET or SPECT) and optical imaging (fluorescence). These probes are particularly valuable for applications like fluorescence-guided surgery, where preoperative PET scans can locate tumors, and intraoperative fluorescence imaging can guide their precise resection. snmjournals.orgresearchgate.net
The development of such probes has been demonstrated using the urea-based PSMA inhibitor scaffold. For example, derivatives of the clinically established PET tracer ⁶⁸Ga-PSMA-11 (based on a Glu-urea-Lys motif) have been conjugated to various near-infrared fluorescent dyes, such as IRDye800CW. snmjournals.orgresearchgate.net These dual-labeled compounds retain their ability to bind specifically to PSMA-expressing cells. researchgate.net Preclinical proof-of-concept studies with agents like ⁶⁸Ga-Glu-urea-Lys-HBED-CC-IRDye800CW have shown rapid and specific accumulation in PSMA-positive tumors, allowing for clear tumor visualization with PET imaging. snmjournals.org Subsequently, a specific fluorescence signal can be detected in the tumor tissue, demonstrating the feasibility of this approach for pre-, intra-, and postoperative detection of cancer lesions. snmjournals.orgresearchgate.net
Preclinical Evaluation Methodologies
The preclinical evaluation of newly synthesized Glu-urea-Glu-NHS ester-derived agents involves a series of rigorous testing methodologies to characterize their biological activity and potential as imaging or therapeutic agents.
In Vitro Cell-Based Assays
In vitro assays using cancer cell lines are fundamental to the initial evaluation of these compounds. These assays are used to confirm the specific binding to the target (PSMA) and to study the cellular processing of the agent. nih.govresearchgate.netnih.gov PSMA-positive cell lines, such as LNCaP or engineered PC-3 PIP cells, are typically used, with PSMA-negative cell lines (e.g., PC-3) serving as controls to demonstrate specificity. nih.govnih.gov These studies often measure cellular uptake and internalization, which is a particularly important characteristic for radiotherapeutics, as internalized radionuclides deliver a higher radiation dose to the cell. thno.org
Receptor Binding Affinity Assessment (e.g., IC₅₀, Kᵢ, Kₔ Determination)
A critical step in the preclinical evaluation is to quantify the binding affinity of the new agents for the PSMA receptor. This is typically done through competitive binding assays. In these assays, the ability of the non-radiolabeled ("cold") compound to displace a known radioligand from the PSMA receptor on cancer cells or cell membranes is measured. nih.gov
The results are often expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit 50% of the specific binding of the radioligand. The IC₅₀ value is then often converted to the inhibition constant (Kᵢ) or the dissociation constant (Kₔ), which represent the intrinsic binding affinity of the compound for the receptor. A lower IC₅₀, Kᵢ, or Kₔ value indicates a higher binding affinity. mdpi.comresearchgate.net These assays have been used to compare the affinities of various Glu-urea-Glu derived agents, demonstrating that modifications to the linker or chelator can influence binding affinity. nih.govnih.govthno.org
Cellular Uptake and Internalization Kinetics Studies
The cellular uptake and internalization kinetics of agents derived from the Glu-urea-Glu (EuE) core structure are critical determinants of their efficacy as diagnostic and therapeutic tools for prostate cancer. Studies have demonstrated that modifications to the linker and chelator moieties attached to the EuE pharmacophore significantly influence these cellular processes.
In vitro studies using prostate cancer cell lines that express Prostate-Specific Membrane Antigen (PSMA), such as LNCaP cells, have been instrumental in elucidating these kinetics. For instance, novel ¹⁸F-labeled EuE-based PSMA ligands have shown substantially higher internalization rates compared to other established agents like ¹⁸F-DCFPyl and ¹⁸F-PSMA-1007. Specifically, two such ligands demonstrated 1.4- and 2.7-fold higher internalization, respectively. This enhanced internalization contributes directly to a greater accumulation of the agent within the tumor cells. nih.gov
The structure of the chelator conjugated to the Glu-urea-based inhibitor has also been shown to play a pivotal role in internalization. For example, a derivative utilizing an HBED-CC chelator exhibited considerably higher specific internalization in LNCaP cells compared to its DOTA-conjugated counterpart. scilit.com This suggests that the physicochemical properties of the chelator, such as lipophilicity, can modulate the interaction with the cell membrane and subsequent internalization. scilit.com
Interestingly, while high binding affinity to PSMA is a prerequisite, it does not always directly correlate with the rate of internalization. Some novel PSMA inhibitors have shown significantly increased cellular uptake and internalization that did not align with their measured binding affinities. nih.gov This highlights the complex interplay of factors beyond simple receptor binding that govern the intracellular accumulation of these agents. The process of internalization for PSMA-targeting agents is known to occur via clathrin-mediated endocytosis. nih.gov
The following table summarizes the internalization data for selected this compound-derived agents in LNCaP cells.
| Agent | Internalization (% Injected Activity/10⁶ cells) | Comparison Agent | Internalization of Comparison Agent | Fold Increase |
| EuE-k-¹⁸F-FBOA (1) | Not explicitly quantified in folds | ¹⁸F-DCFPyl / ¹⁸F-PSMA-1007 | Not explicitly quantified in folds | 1.4 |
| EuE-k-β-a-¹⁸F-FPyl (2) | Not explicitly quantified in folds | ¹⁸F-DCFPyl / ¹⁸F-PSMA-1007 | Not explicitly quantified in folds | 2.7 |
| ⁶⁸Ga-CA028 | 41.2 ± 2.7 | ⁶⁸Ga-PSMA-617 | 15.5 ± 3.1 | ~2.7 |
| ⁶⁸Ga-CA029 | 44.3 ± 3.9 | ⁶⁸Ga-PSMA-617 | 15.5 ± 3.1 | ~2.9 |
| ⁶⁸Ga-CA030 | 53.8 ± 5.4 | ⁶⁸Ga-PSMA-617 | 15.5 ± 3.1 | ~3.5 |
PSMA Specificity Confirmation (e.g., Blocking Studies)
A crucial aspect of preclinical evaluation is the confirmation of target specificity. For this compound-derived agents, this involves demonstrating that their uptake in cancer cells is mediated specifically by PSMA. This is typically achieved through in vitro and in vivo blocking studies.
In these experiments, the uptake of the radiolabeled agent is measured in the presence of a large excess of a non-radiolabeled, high-affinity PSMA inhibitor. If the agent's binding is specific to PSMA, the unlabeled inhibitor will compete for the binding sites, leading to a significant reduction in the uptake of the radiolabeled compound.
For example, the in vivo binding specificity of ⁶⁸Ga-labeled PSMA inhibitors has been confirmed by co-injecting the tracer with a structurally independent PSMA inhibitor, 2-(phosphonomethyl)pentanedioic acid (PMPA). nih.gov This resulted in a marked decrease in the accumulation of the radiotracer in PSMA-positive tumors, confirming that the uptake is indeed PSMA-mediated. nih.gov Similarly, cellular uptake studies have demonstrated specificity by showing significantly higher uptake in PSMA-positive cells (e.g., PSMA+ RENCA) compared to cells with low or no PSMA expression (e.g., RENCA wt). researchgate.net
The use of isogenic cell lines, such as the PSMA-positive PC3-PIP and PSMA-negative PC3-flu, provides a robust system for confirming specificity. Studies have shown high uptake of novel ¹⁸F-labeled Glu-urea-Lys based PSMA ligands in PSMA+ PC3-PIP cells, which was significantly reduced in the presence of a PSMA inhibitor and was minimal in the PSMA- PC3-flu cells. nih.gov This differential uptake provides strong evidence for the PSMA-specific targeting of these agents.
The following table presents a summary of blocking study results for a representative this compound-derived agent.
| Cell Line | Condition | Uptake (% Injected Dose/gram) |
| LNCaP (PSMA+) | Baseline | 13.0 ± 1.0 |
| LNCaP (PSMA+) | With PSMA inhibitor | Significantly reduced (exact value not provided) |
| PC3-PIP (PSMA+) | Baseline | High uptake |
| PC3-flu (PSMA-) | Baseline | Minimal uptake |
In Vivo Animal Model Studies
In vivo studies using animal models are essential for evaluating the targeting efficiency, biodistribution, and clearance characteristics of this compound-derived agents in a complex biological system.
Xenograft Model Utilization for PSMA Targeting Evaluation
To assess the PSMA-targeting capabilities of these novel agents, xenograft models are widely employed. These models involve the subcutaneous or orthotopic implantation of human prostate cancer cells that express PSMA into immunodeficient mice.
Commonly used cell lines for creating these xenografts include LNCaP and 22Rv1, which naturally express PSMA, as well as engineered cell lines like PC3-PIP (PSMA-positive) and its corresponding negative control, PC3-flu. nih.govnih.gov These models allow for the direct evaluation of tumor uptake and retention of the investigational agent.
Studies have consistently demonstrated that radiolabeled Glu-urea-Glu-derived ligands exhibit high and specific accumulation in PSMA-positive tumor xenografts. For example, novel ¹⁸F-labeled EuE-based ligands showed markedly enhanced tumor accumulation in LNCaP tumor-bearing mice compared to other established imaging agents. nih.gov Similarly, micro-PET/CT imaging in mice bearing 22Rv1 cell xenografts has been used to visualize the high tumor uptake of other novel ¹⁸F-labeled Glu-urea-Lys based compounds. nih.gov The specificity of this tumor uptake is further confirmed in these models by comparing the accumulation in PSMA-positive tumors to that in PSMA-negative tumors or by conducting blocking studies. nih.gov
Biodistribution and Accumulation Patterns in Non-Target Tissues
Understanding the distribution of this compound-derived agents in non-target tissues is critical for assessing their potential as clinical candidates. Biodistribution studies are typically performed in tumor-bearing mice, where the amount of the agent in various organs and tissues is quantified at different time points after administration.
These studies have revealed that many Glu-urea-Glu-based tracers are primarily excreted through the renal pathway. researchgate.net However, a common characteristic of many PSMA-targeted radioligands derived from the lysine-urea-glutamic acid pharmacophore is high uptake in the kidneys and salivary glands, which also express PSMA. nih.gov
Efforts to modify the structure of these agents aim to reduce this off-target accumulation while maintaining or improving tumor uptake. For instance, incorporating highly negatively charged linkers into the PSMA inhibitor design has been shown to significantly reduce non-specific background binding and promote rapid renal excretion. nih.gov One such tracer exhibited minimal accumulation in the spleen, liver, bone, and blood at 2 hours post-injection. nih.gov
The following table provides representative biodistribution data for a novel ¹⁸F-labeled PSMA tracer with a highly negatively charged linker in a PC3-PIP xenograft model at 2 hours post-injection.
| Tissue | Uptake (% Injected Dose/gram) |
| Tumor | 4.6 |
| Spleen | 0.1 |
| Liver | 0.17 |
| Bone | 0.1 |
| Blood | 0.04 |
Assessment of Tumor-to-Background Ratios in vivo
High tumor-to-background ratios are essential for clear and sensitive imaging of tumors. These ratios are calculated from biodistribution data or imaging studies and represent the concentration of the agent in the tumor relative to its concentration in surrounding non-target tissues, such as muscle or blood.
Agents derived from the this compound scaffold have demonstrated the potential for excellent tumor-to-background contrast. Modifications to the linker and chelator can significantly impact these ratios. For example, a novel ⁶⁸Ga-labeled PSMA tracer, [⁶⁸Ga]Ga-PSMA-Q, exhibited a much higher tumor-to-muscle ratio (59.33 ± 5.72 at 60 minutes post-injection) compared to [⁶⁸Ga]Ga-PSMA-617. mdpi.com
The rapid clearance from non-target tissues, as seen with tracers incorporating negatively charged linkers, contributes to improved tumor-to-background ratios over time. nih.gov This enhanced contrast allows for more sensitive detection of tumor lesions. The choice of xenograft model can also influence the observed ratios, with more "natural" PSMA expression levels in cell lines like LNCaP potentially providing a more realistic assessment of signal intensity compared to highly expressing transfected cell lines. researchgate.net
The following table summarizes tumor-to-background ratios for selected this compound-derived agents.
| Agent | Tumor-to-Muscle Ratio | Time Point |
| [⁶⁸Ga]Ga-PSMA-Q | 59.33 ± 5.72 | 60 min p.i. |
| ¹⁷⁷Lu-11 | High (specific value not provided) | 24 h p.i. |
Radiopharmaceutical Production and Quality Control
The successful clinical translation of this compound-derived agents depends on the development of robust and reproducible methods for their production and quality control, adhering to Good Manufacturing Practice (GMP) standards.
The production of radiopharmaceuticals involves the synthesis of the precursor molecule, followed by radiolabeling with a suitable radionuclide, such as fluorine-18 (¹⁸F) or gallium-68 (⁶⁸Ga). Automated radiosynthesis modules are often employed to ensure consistency, minimize radiation exposure to personnel, and facilitate GMP compliance.
For ¹⁸F-labeled agents like [¹⁸F]PSMA-1007, which is derived from a Glu-ureido PSMA inhibitor, optimized one-step and two-step automated radiosynthesis procedures have been developed. These methods have achieved good radiochemical yields (ranging from 25 to 80%) with synthesis times of less than 55 minutes. mdpi.com Such efficient processes are crucial for meeting the demands of daily clinical routine.
Quality control is a critical final step before a radiopharmaceutical can be released for clinical use. It involves a series of tests to ensure the identity, purity, and safety of the final product. These tests are typically performed according to standards outlined in pharmacopoeias, such as the European Pharmacopoeia.
Key quality control parameters include:
Radiochemical Purity: This is often determined by High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) to ensure that the radioactivity is associated with the desired compound and to quantify any radioactive impurities. For [¹⁸F]PSMA-1007, a radiochemical purity of ≥95% is typically required. mdpi.com
Radionuclidic Purity: This confirms the identity of the radionuclide and the absence of other radioactive isotopes.
Chemical Purity: This assesses the presence of non-radioactive impurities, such as starting materials or byproducts from the synthesis.
pH: The pH of the final formulation must be within a physiologically acceptable range.
Sterility and Endotoxin Levels: These tests are essential to ensure the product is free from microbial contamination and pyrogens.
The following table outlines typical quality control specifications for a this compound-derived radiopharmaceutical, based on data for [¹⁸F]PSMA-1007. mdpi.com
| Quality Control Test | Specification |
| Radiochemical Purity (HPLC) | ≥95% |
| Free Fluorine-18 (TLC) | <1% |
| Chemical Impurities | ≤0.1 mg/Vmax |
| Ethanol Content | 6.8–7.1% v/v |
| pH | 5.5–6.0 |
Radiochemical Synthesis Protocols and Optimization
The radiochemical synthesis of agents derived from this compound, a precursor for prostate-specific membrane antigen (PSMA) targeted radiopharmaceuticals, involves a multi-step process focused on efficiently incorporating a radionuclide into the molecule. The general strategy often involves a two-step procedure, particularly for radiofluorination with Fluorine-18 (¹⁸F). This typically includes the initial synthesis of a prosthetic group, which is then conjugated to the Glu-urea-Glu core structure. nih.govnih.gov
One common approach begins with the production of an ¹⁸F-labeled prosthetic group, such as 6-[¹⁸F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([¹⁸F]F-Py-TFP) or N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB). nih.govresearchgate.net The this compound acts as the precursor, which is then conjugated with the ¹⁸F-labeled prosthetic group. This conjugation is typically achieved under mild basic conditions, allowing the amine-reactive NHS ester of the precursor to react with an appropriate functional group on the prosthetic group, or vice-versa. For instance, the acylation of the EuE-k-β-a and DCFPyl precursors with ¹⁸F-FPyl-TFP has been shown to be highly efficient. tum.de
Optimization of the radiolabeling process is critical to maximize the radiochemical yield (RCY) and ensure high purity of the final product. Several parameters are systematically varied during optimization, including:
Precursor Amount: The concentration of the this compound precursor is a key factor. Studies on similar PSMA ligands have shown that varying the ligand amount directly impacts the radiochemical yield. researchgate.netmdpi.com
Reaction Temperature: The temperature of the reaction mixture is controlled to facilitate the conjugation reaction without causing degradation of the precursor or the final product. For example, conjugation yields of >98% have been achieved within 15 minutes at 60°C for certain derivatives. tum.de For other labeling methods, such as with [¹⁸F]AlF, optimal results were achieved by reacting at 60°C for 15 minutes. nih.gov
Reaction Time: The duration of the reaction is optimized to allow for complete conjugation while minimizing the formation of impurities and decay of the radionuclide. mdpi.com Reaction times of 5 to 15 minutes are common. mdpi.comnih.gov
pH: The pH of the reaction buffer is crucial for the efficiency of the labeling reaction. Optimal labeling with the [¹⁸F]AlF method was achieved at pH 5. nih.gov
An alternative synthetic approach involves first conjugating the non-radioactive prosthetic group to the polypeptide sequence, followed by the introduction of the radionuclide in the final step. researchgate.net This method minimizes the handling time of the radioactive material. researchgate.net Following the reaction, the radiolabeled product is typically purified using solid-phase extraction (SPE) cartridges or reverse-phase high-performance liquid chromatography (RP-HPLC). tum.de
Radiochemical Yield and Purity Determination Methods
The success of the radiochemical synthesis is quantified by the radiochemical yield (RCY) and radiochemical purity (RCP). The RCY is calculated based on the starting radioactivity and the final activity of the purified product, corrected for decay. semanticscholar.org High RCYs are desirable for clinical production. For various ¹⁸F-labeled Glu-urea-Glu based inhibitors, decay-corrected radiochemical yields have been reported in the range of 45% to 75%. nih.govtum.de
The radiochemical purity is a measure of the proportion of the total radioactivity in the final product that is in the desired chemical form. researchgate.netmdpi.com It is a critical quality control parameter that must be determined before the agent can be used. researchgate.netmdpi.com The generally accepted minimum radiochemical purity for clinical use is typically ≥95%. nih.gov
Several analytical methods are employed to determine the radiochemical purity:
Radio-High-Performance Liquid Chromatography (Radio-HPLC): This is the most common and robust method for determining both chemical and radiochemical purity. nih.gov The system uses an HPLC with a UV detector in series with a radioactivity detector. This allows for the separation and quantification of the desired radiolabeled compound from unlabeled precursors and any radiochemical impurities. nih.gov
Radio-Thin-Layer Chromatography (Radio-TLC): Radio-TLC is a simpler and faster method often used for quality control. researchgate.netmdpi.com It involves spotting the sample on a TLC plate (e.g., glass microfiber chromatography paper impregnated with silica (B1680970) gel) and developing it with a suitable solvent system to separate the components based on their polarity. semanticscholar.org The distribution of radioactivity on the plate is then measured to determine the RCP.
These methods are validated to ensure they are specific, linear, accurate, and robust for their intended purpose. researchgate.netmdpi.com The table below summarizes the radiochemical yields and purities achieved for several agents derived from or related to the Glu-urea-Glu core structure.
| Compound | Radiochemical Yield (RCY, decay-corrected) | Radiochemical Purity (RCP) | Reference |
| EuE-k-¹⁸F-FBOA | 56-75% | >98% | tum.de |
| EuE-k-β-a-¹⁸F-FPyl | 45-64% | >98% | tum.de |
| ¹⁸F-Glu-Urea-Lys | 28.7% | 99.1% | nih.gov |
| [¹⁸F]AlF-P16-093 | 54.4 ± 4.4% | ≥95% | nih.gov |
| [¹²³I]PSMA-p-IB | 74.9 ± 1.0% | >99.5% | researchgate.netmdpi.com |
This table is interactive. Click on the headers to sort the data.
In Vitro Stability Assessment (e.g., Serum Stability)
The in vitro stability of radiolabeled agents derived from this compound is a crucial parameter evaluated during preclinical development. This assessment determines the robustness of the radiopharmaceutical in a biological environment, predicting its behavior after administration. The primary method for this evaluation is incubation in human or mouse serum or plasma at physiological temperature (37°C) for various time points. researchgate.netresearchgate.net
Following incubation, the stability of the compound is analyzed, typically using radio-HPLC. The chromatograms are examined for the appearance of new radioactive peaks, which would indicate degradation or metabolism of the parent compound. The percentage of intact radiopharmaceutical is calculated at each time point to determine its stability profile.
Studies on various ¹⁸F-labeled Glu-urea-Glu based compounds have demonstrated excellent stability. For example, investigations of some ¹⁸F-labeled 1,2,3-triazole-linked Glu-urea-Lys-based PSMA ligands revealed that no decomposed metabolites were detected in in vitro human serum, indicating high serum stability. researchgate.net Similarly, no in vivo degradation was observed in the blood of mice for certain EuE-based tracers 1 hour post-injection. scispace.com
The stability of radiopharmaceuticals can also be assessed in their final formulation solution. For instance, the stability of an Al¹⁸F radiofluorinated Glu-urea-Lys derivative was evaluated in human plasma and in its final formulation for up to 4 hours, showing high stability. researchgate.net The table below presents findings on the in vitro stability of related PSMA-targeting agents.
| Compound/Derivative | Matrix | Incubation Time | Stability Result | Reference |
| ¹⁸F-labeled EuE-based tracers | Mouse Blood (in vivo) | 1 hour | No degradation observed | scispace.com |
| ¹⁸F-labeled 1,2,3-triazole-linked Glu-urea-Lys ligands | Human Serum | Not specified | Excellent stability, no decomposed metabolites detected | researchgate.net |
| [¹⁸F]AlF-NOTA-pamidronic acid | Human Plasma | 3 hours | RCP remained at 90.67% (SD = 3.62) | researchgate.net |
| Al¹⁸F radiofluorinated GLU-UREA-LYS(AHX)-HBED-CC | Human Plasma & Final Formulation | Up to 4 hours | High stability observed | researchgate.net |
This table is interactive. Click on the headers to sort the data.
Advanced Applications of Glu Urea Glu Nhs Ester in Targeted Research
Engineering of Targeted Delivery Systems
The high specificity of the Glu-urea-based motif for PSMA, an antigen overexpressed on prostate cancer cells, makes it an ideal candidate for engineering targeted delivery systems. nih.gov By conjugating this ligand to nanocarriers, therapeutic payloads can be directed specifically to tumor sites, enhancing efficacy while minimizing off-target effects.
A significant application of this technology is in the targeted delivery of nucleic acids, such as small interfering RNA (siRNA), to silence genes critical for cancer progression. nih.govnih.gov Researchers have successfully engineered lipid nanoparticles (LNPs) that are decorated with a Glu-urea-Lys targeting ligand to deliver siRNA against the androgen receptor (AR), a key driver of prostate cancer growth. nih.govresearchgate.net
The construction of these targeted LNPs involves the synthesis of a specialized lipid conjugate, where the Glu-urea-Lys moiety is attached to a polyethylene (B3416737) glycol (PEG)-lipid, such as (Glu-urea-Lys)-PEG-DSG. nih.gov This targeting lipid is then incorporated into the LNP formulation along with the siRNA payload and other structural lipids. nih.govresearchgate.net The PEG component helps to prolong the circulation time of the nanoparticle, while the Glu-urea-Lys ligand facilitates binding to and uptake by PSMA-expressing cancer cells. nih.gov
In vitro studies on PSMA-positive LNCaP cells have demonstrated that these targeted LNPs lead to significantly higher cellular uptake compared to their non-targeted counterparts. nih.gov This enhanced uptake is dependent on PSMA, as the presence of a competitive inhibitor can block it. researchgate.net The increased intracellular delivery of siRNA translates into more effective gene silencing. nih.gov Preclinical studies in mouse xenograft models have confirmed these findings, showing that systemic administration of the PSMA-targeted LNPs results in significant reductions in tumor AR mRNA levels and serum prostate-specific antigen (PSA). nih.govnih.gov
Table 1: Comparison of PSMA-Targeted vs. Non-Targeted Lipid Nanoparticles for siRNA Delivery
| Feature | Finding | Source(s) |
|---|---|---|
| Cellular Uptake (in vitro) | Approximately fourfold higher fluorescence in LNCaP cells treated with PSMA-targeted LNPs compared to non-targeted LNPs after 24 hours. | nih.gov |
| AR Gene Silencing (in vivo) | Significant reduction in AR mRNA transcript levels in tumors from mice treated with PSMA-targeted LNPs compared to those treated with non-targeted LNPs or PBS. | nih.gov |
| Serum PSA Levels (in vivo) | PSMA-targeted LNPs led to a significant decrease in serum PSA levels in a mouse xenograft model, an effect not observed with non-targeted LNPs. | nih.govnih.gov |
| Circulation Half-life | The incorporation of the (Glu-urea-Lys)-PEG-DSG ligand did not negatively impact the long circulation lifetime of the LNP system, achieving a half-life of approximately 11.6 hours. | researchgate.net |
Integration into Theranostic Platforms
The Glu-urea-based scaffold is a cornerstone of "theranostics," an approach that combines diagnostic imaging and radionuclide therapy using a single molecular platform. thno.org By chelating different radioisotopes to the same targeting ligand, physicians can first visualize the tumor and its metastases (diagnostics) and then treat them (therapy). nih.gov
The design of effective Glu-urea-based radiopharmaceuticals hinges on the strategic assembly of three key components: the PSMA-binding motif, a chelator, and a linker connecting the two. researchgate.netthno.org
PSMA-Binding Motif : The Glu-urea-Glu or Glu-urea-Lys core is responsible for high-affinity binding to the PSMA receptor on cancer cells. thno.orgnih.gov
Chelator : This chemical moiety securely holds a radiometal. The choice of chelator is critical as it must stably bind both diagnostic isotopes (e.g., Gallium-68 (B1239309) for PET imaging) and therapeutic isotopes (e.g., Lutetium-177 or Actinium-225 for therapy). thno.orgnih.gov Chelators like CHX-A''-DTPA and DOTA are versatile in this regard. thno.org
A critical design principle for therapeutic efficacy is promoting the internalization of the radiopharmaceutical into the tumor cell after binding to PSMA. nih.gov Sustained retention within the tumor is crucial for delivering a cytotoxic radiation dose. nih.govresearchgate.net Research has demonstrated that the choice of the chelator itself can influence the internalization ratio; for example, more hydrophobic entities at the chelator can mediate higher internalization efficacy. nih.gov This meticulous optimization of each component is essential for developing potent theranostic agents for prostate cancer. thno.org
Development of Probes for Image-Guided Interventions
Beyond diagnostics and therapy, the Glu-urea-based targeting moiety is being harnessed to develop fluorescent probes for real-time image-guided interventions, particularly for surgery. snmjournals.orgresearchgate.net The goal is to provide surgeons with a "molecular map" to precisely identify tumor margins and locate metastatic lesions that may not be visible to the naked eye. nih.gov
These probes are created by conjugating the PSMA-targeting ligand to a near-infrared (NIR) fluorescent dye, such as IRDye800CW or IRDye700DX. snmjournals.orgnih.gov The NHS ester of the dye is often used to facilitate its covalent attachment to the ligand. snmjournals.org NIR light has the advantage of deeper tissue penetration compared to visible light, making it suitable for intraoperative use. snmjournals.org
Preclinical studies have demonstrated the feasibility of this approach. snmjournals.orgmatilda.science When administered to tumor-bearing mice, these dual-modality probes, which can be labeled with both a radioisotope for preoperative PET imaging and a fluorescent dye for intraoperative guidance, show high and specific accumulation in PSMA-positive tumors with rapid clearance from the background. snmjournals.org During a simulated surgical procedure, the fluorescent signal allows for the clear visualization and delineation of malignant tissue. snmjournals.orgnih.gov This technology holds the potential to improve the accuracy of tumor resection, reduce the incidence of positive surgical margins, and aid in the detection of lymph node metastases. nih.govnih.gov
Table 2: Mentioned Compound Names
| Compound/Component Name | Abbreviation / Synonym |
|---|---|
| Glu-urea-Glu-NHS ester | - |
| Glu-urea-Lys | KuE |
| Glu-urea-Glu | EuE |
| Prostate-Specific Membrane Antigen | PSMA |
| N-hydroxysuccinimide | NHS |
| Small interfering RNA | siRNA |
| Androgen Receptor | AR |
| Lipid Nanoparticle | LNP |
| Polyethylene glycol | PEG |
| (Glu-urea-Lys)-PEG-Distearoylglycerol | (Glu-urea-Lys)-PEG-DSG |
| Prostate-Specific Antigen | PSA |
| Gallium-68 | 68Ga |
| Lutetium-177 | 177Lu |
| Actinium-225 | 225Ac |
| Yttrium-90 | 90Y |
| 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid | DOTA |
| N,N′-bis[2-hydroxy-5-(carboxyethyl)benzyl]ethylenediamine-N,N′-diacetic acid | HBED-CC |
| trans-1,2-diaminocyclohexane-N,N,N',N'-pentaacetic acid | CHX-A''-DTPA |
| Near-Infrared Fluorescence | NIRF |
| IRDye 800CW | - |
Methodological Considerations and Future Research Directions
Analytical Characterization of Glu-urea-Glu-NHS Ester and its Conjugates
The purity and identity of this compound and its subsequent conjugates are paramount for reliable preclinical evaluation and eventual clinical translation. A suite of analytical techniques is employed to ensure the chemical integrity, stability, and purity of these compounds.
Chromatographic Techniques (e.g., High-Performance Liquid Chromatography (HPLC), Reverse-Phase HPLC)
Chromatographic methods are indispensable for the purification and quality control of urea-based PSMA inhibitors. High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase (RP-HPLC) modality, is the gold standard for assessing the purity of both the initial NHS ester precursor and the final conjugated product.
In a typical RP-HPLC setup, the compound is passed through a nonpolar stationary phase (like C18) with a polar mobile phase. By creating a gradient of increasing organic solvent (e.g., acetonitrile) in an aqueous buffer (e.g., water with trifluoroacetic acid), compounds are separated based on their hydrophobicity. This technique is crucial for separating the desired product from starting materials, reaction byproducts, and any hydrolyzed ester. For radiolabeled conjugates, radio-HPLC is used, which incorporates a radioactivity detector to determine radiochemical purity, ensuring that the radionuclide is attached to the correct molecule. Validation of these HPLC methods, as demonstrated for similar PSMA ligands, ensures accuracy, robustness, and repeatability for routine quality control. nih.gov
Spectrometric Methods (e.g., Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR))
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that confirms both the identity and purity of the compound. As the HPLC separates the components of a mixture, the mass spectrometer detects the mass-to-charge ratio (m/z) of the eluting molecules. This provides an exact molecular weight, confirming that the correct synthesis has occurred. Electrospray ionization (ESI) is a common mass spectrometry technique used for these types of molecules. researchgate.net For novel urea-based PSMA inhibitors, LC-MS is routinely used to confirm the calculated monoisotopic mass, often observing the protonated molecule [M+H]⁺. nih.gov
Innovations in Linker Chemistry for PSMA Ligands
Innovations in this area focus on optimizing these properties. For instance, modifications to the linker can enhance interactions with the binding cavity of the PSMA enzyme. sigmaaldrich.com Studies have explored replacing standard components like tranexamic acid with other substituents, such as L-tyrosine, which led to an improved tumor-to-blood ratio in preclinical models. nih.govlumiprobe.com Other strategies involve incorporating aromatic moieties, such as 2-naphthyl-L-alanine, which has been shown to be crucial for favorable targeting properties. nih.govlumiprobe.com The introduction of negatively charged groups or specific dipeptide chains (e.g., Phe-Phe) has also been shown to have a positive effect. thermofisher.com The overarching goal is to design linkers that maximize tumor uptake and retention while minimizing accumulation in non-target organs like the kidneys and salivary glands, thereby improving the therapeutic index. nih.gov
Conceptual Expansion of this compound in Chemical Biology Beyond PSMA Targeting
While the Glu-urea-Glu motif is predominantly associated with PSMA, the underlying chemistry holds broader potential in chemical biology. The urea-based glutamate (B1630785) scaffold is a potent inhibitor of the enzyme Glutamate Carboxypeptidase II (GCPII), which is identical to PSMA. nih.govresearchgate.net In the central nervous system, GCPII is involved in regulating glutamate levels, and its inhibition has been explored as a therapeutic strategy for neurological conditions such as neuropathic pain and schizophrenia. nih.govnih.gov Therefore, derivatives of the Glu-urea-Glu scaffold could be developed as probes or therapeutic leads for neurological disorders, representing a significant expansion beyond oncology.
Furthermore, the N-hydroxysuccinimide (NHS) ester functionality is one of the most widely used reactive groups in bioconjugation. thermofisher.com It readily and efficiently reacts with primary amines (such as the side chain of lysine (B10760008) residues in proteins) under physiological conditions to form stable amide bonds. lumiprobe.comthermofisher.com This versatile reactivity means that the this compound can be conceptually viewed not just as a PSMA precursor, but as a bifunctional molecule capable of linking the PSMA-targeting glutamate-urea motif to any amine-containing biomolecule. This could include:
Antibodies: Creating antibody-drug conjugates (ADCs) or targeted imaging agents.
Peptides and Proteins: Labeling with fluorescent dyes for molecular biology studies. biotium.com
Nanoparticles: Functionalizing the surface of drug delivery systems, such as lipid nanoparticles, to achieve targeted delivery. acs.org
Oligonucleotides: Conjugating for targeted delivery or diagnostic applications. sigmaaldrich.com
This broad utility of NHS ester chemistry opens avenues for using the this compound as a versatile building block in the modular construction of complex, multifunctional probes and therapeutic agents for a wide range of biological targets and applications beyond PSMA. acs.org
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing Glu-urea-Glu-NHS ester, and how can researchers ensure reproducibility?
- Methodology : Synthesis typically involves coupling glutamic acid derivatives with urea and activating the carboxyl group using N-hydroxysuccinimide (NHS). Key steps include pH control during esterification and purification via reverse-phase HPLC to remove unreacted intermediates. Reproducibility requires strict adherence to stoichiometric ratios (e.g., 1:1.2 molar ratio of Glu-urea-Glu to NHS) and documentation of reaction conditions (temperature, solvent system) .
- Validation : Confirm product purity using NMR (e.g., <sup>1</sup>H and <sup>13</sup>C spectra for urea and ester linkages) and mass spectrometry. Purity thresholds (>95%) should align with journal requirements for compound characterization .
Q. How should researchers design experiments to evaluate this compound’s binding affinity to PSMA?
- Experimental Design : Use competitive binding assays with PSMA-expressing cell lines (e.g., LNCaP) and radiolabeled inhibitors (e.g., <sup>68</sup>Ga-PSMA-11). Include controls with excess unlabeled ligand to confirm specificity.
- Data Interpretation : Calculate IC50 values via nonlinear regression (e.g., GraphPad Prism). Ensure triplicate runs to assess variability. Report confidence intervals to address potential outliers .
Advanced Research Questions
Q. How can conjugation efficiency of this compound to antibodies or nanoparticles be optimized?
- Optimization Strategies :
- pH and Solvent : Conduct reactions in borate buffer (pH 8.5) to maximize NHS ester reactivity while minimizing hydrolysis .
- Molar Ratio Screening : Test ratios from 1:5 to 1:20 (ligand:carrier) to balance conjugation yield and carrier stability.
Q. What methodologies resolve contradictions in reported PSMA inhibition potencies of this compound derivatives?
- Root Cause Analysis : Discrepancies may arise from assay variability (e.g., cell-based vs. enzymatic assays) or impurities in synthesized derivatives.
- Resolution Workflow :
Standardize Assays : Use a single PSMA isoform (e.g., recombinant human PSMA) and consistent substrate (e.g., N-acetylaspartylglutamate).
Cross-Validate : Compare results across orthogonal methods (e.g., surface plasmon resonance for kinetic parameters vs. cellular IC50).
Statistical Rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to identify significant differences between derivatives .
Q. How do researchers address instability of this compound in aqueous buffers during long-term studies?
- Stabilization Techniques :
- Lyophilization : Store aliquots at −80°C with cryoprotectants (e.g., trehalose) to prevent hydrolysis.
- In-Situ Activation : Prepare NHS ester immediately before use via carbodiimide coupling (e.g., EDC) in anhydrous DMSO .
Data Analysis and Reporting
Q. What statistical approaches are recommended for analyzing dose-response data in PSMA-targeted studies?
- Model Selection : Fit data to a four-parameter logistic model (4PL) to derive EC50 and Hill slope. Use goodness-of-fit metrics (e.g., R<sup>2</sup> > 0.95).
- Error Handling : Report SEM or 95% CI for replicates. Use bootstrapping for small sample sizes to estimate parameter uncertainty .
Q. How should researchers validate off-target effects of this compound conjugates?
- Comprehensive Profiling :
- In Silico Screening : Use molecular docking against homologous enzymes (e.g., folate hydrolase 1).
- In Vitro Panels : Test against non-PSMA cell lines (e.g., PC-3) and unrelated proteases (e.g., cathepsin B) .
Tables for Key Parameters
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
